2-(N-Hydroxyamino)acetamide hydrochloride

Description

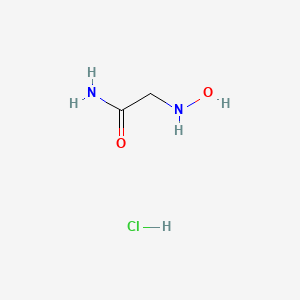

Structure

3D Structure of Parent

Properties

Molecular Formula |

C2H7ClN2O2 |

|---|---|

Molecular Weight |

126.54 g/mol |

IUPAC Name |

2-(hydroxyamino)acetamide;hydrochloride |

InChI |

InChI=1S/C2H6N2O2.ClH/c3-2(5)1-4-6;/h4,6H,1H2,(H2,3,5);1H |

InChI Key |

CLOBQKZSZAGGQR-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=O)N)NO.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications

Established Synthetic Routes to 2-(N-Hydroxyamino)acetamide Hydrochloride

Established synthetic routes to this compound generally involve a nucleophilic substitution reaction where a suitable precursor is reacted with hydroxylamine (B1172632) or its salt.

The primary starting materials for the synthesis of this compound are typically a 2-haloacetamide and a source of hydroxylamine.

2-Haloacetamides: The most common precursor is 2-chloroacetamide (B119443) . This compound is readily available and its synthesis is well-documented. It can be prepared through the ammonolysis of esters of chloroacetic acid, such as methyl chloroacetate (B1199739) or ethyl chloroacetate. google.comorgsyn.org The reaction involves treating the chloroacetyl ester with ammonia (B1221849), often in an aqueous solution at low temperatures (0-5 °C) to minimize side reactions, such as the replacement of the chlorine atom. orgsyn.org

Another potential precursor is 2-bromoacetamide , which can be synthesized by reacting bromoacetyl bromide with ammonia. The higher reactivity of the carbon-bromine bond compared to the carbon-chlorine bond can sometimes offer advantages in the subsequent nucleophilic substitution step.

Hydroxylamine Source: Hydroxylamine hydrochloride (NH₂OH·HCl) is the most common reagent used to introduce the N-hydroxyamino group. It is a stable, commercially available salt. In the reaction, a base is often required to liberate the free hydroxylamine nucleophile.

The final step in the synthesis is the formation of the hydrochloride salt. This is typically achieved by treating the free base of 2-(N-Hydroxyamino)acetamide with hydrochloric acid.

Table 1: Key Precursors and Reagents

| Compound Name | Role in Synthesis | Typical Starting Materials for its Preparation |

|---|---|---|

| 2-Chloroacetamide | Primary Precursor | Chloroacetyl chloride and ammonia or ethyl chloroacetate and ammonia orgsyn.org |

| 2-Bromoacetamide | Alternative Precursor | Bromoacetyl bromide and ammonia |

| Hydroxylamine Hydrochloride | Source of N-Hydroxyamino Group | Commercially available |

| Hydrochloric Acid | Formation of the Hydrochloride Salt | Commercially available |

The reaction between a 2-haloacetamide and hydroxylamine is a critical step that requires careful control of conditions to maximize the yield of the desired product and minimize the formation of byproducts.

A general synthetic scheme involves the reaction of 2-chloroacetamide with hydroxylamine hydrochloride in the presence of a base. The base, such as sodium carbonate or triethylamine, neutralizes the hydrochloric acid formed during the reaction and also the HCl from the hydroxylamine salt, thus liberating the free hydroxylamine to act as a nucleophile.

Optimization strategies often focus on:

Solvent: The choice of solvent can significantly impact the reaction rate and selectivity. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can be effective. In some cases, aqueous or alcoholic solutions are used.

Temperature: The reaction is typically carried out at a controlled temperature. While elevated temperatures can increase the reaction rate, they may also lead to the formation of undesired byproducts. Room temperature or slightly elevated temperatures are often employed.

Stoichiometry: The molar ratio of the reactants is a crucial parameter. Using a slight excess of hydroxylamine can help to drive the reaction to completion.

pH Control: Maintaining an appropriate pH is important, especially when using hydroxylamine hydrochloride, to ensure a sufficient concentration of the free hydroxylamine nucleophile.

Table 2: General Reaction Parameters for Synthesis

| Parameter | Typical Conditions | Rationale for Optimization |

|---|---|---|

| Solvent | Polar aprotic (e.g., DMF, DMSO), Alcohols, Water | To dissolve reactants and facilitate the reaction while minimizing side reactions. |

| Temperature | Room temperature to moderately elevated (e.g., 50-80 °C) | To balance reaction rate with product stability and selectivity. |

| Base | Inorganic (e.g., Na₂CO₃, K₂CO₃) or Organic (e.g., Triethylamine) | To liberate free hydroxylamine from its hydrochloride salt. |

| Reactant Ratio | Slight excess of hydroxylamine | To ensure complete conversion of the 2-haloacetamide. |

Following the synthesis, the crude this compound must be purified to remove unreacted starting materials, byproducts, and inorganic salts.

Purification Techniques:

Recrystallization: This is a common method for purifying solid compounds. The crude product is dissolved in a suitable hot solvent and then allowed to cool slowly, leading to the formation of purer crystals. The choice of solvent is critical for effective purification. Mixtures of solvents, such as ethanol/ether or methanol/ethyl acetate, are often used.

Chromatography: Column chromatography using silica (B1680970) gel or other stationary phases can be employed for more challenging purifications, although it may be less practical for large-scale synthesis.

Characterization Techniques:

Once purified, the identity and purity of this compound are confirmed using various analytical methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure. The chemical shifts, splitting patterns, and integration of the signals provide detailed information about the arrangement of atoms in the molecule. nih.govnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands for the amide (C=O and N-H stretching) and hydroxyl (O-H stretching) groups would be expected.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which helps to confirm its identity.

Melting Point Determination: A sharp and specific melting point is an indicator of the purity of a crystalline solid.

Development of Novel Synthetic Strategies for this compound

Research in synthetic organic chemistry is continually seeking to develop more efficient, environmentally friendly, and selective methods for the synthesis of chemical compounds.

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. nih.gov While specific green synthesis routes for this compound are not extensively documented, general green chemistry strategies could be applied.

Potential green approaches could include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with water, ethanol, or other bio-based solvents.

Catalytic Methods: Developing catalytic methods that reduce the need for stoichiometric reagents and minimize waste.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

The use of plant extracts or other biological materials as reducing or stabilizing agents is a growing area in green synthesis, though its direct application to this specific synthesis has not been reported. mdpi.comnih.gov

The synthesis of this compound requires the chemoselective formation of the N-hydroxyamino group. This means that the hydroxylamine nucleophile should preferentially attack the carbon atom bearing the halogen in the 2-haloacetamide, rather than reacting with the amide functionality.

Chemoselectivity: The amide group is generally less reactive towards nucleophilic attack than the alkyl halide. This inherent difference in reactivity favors the desired substitution reaction. However, under harsh conditions, side reactions involving the amide group could occur.

Regioselectivity: In the case of hydroxylamine, which has two nucleophilic centers (the nitrogen and the oxygen), the reaction with an alkyl halide typically proceeds via N-alkylation to form the N-hydroxyamino compound. The nitrogen atom is generally the more nucleophilic site in hydroxylamine.

Protecting group strategies are often employed in more complex syntheses to ensure chemo- and regioselectivity. For instance, the hydroxyl group of hydroxylamine could be protected to ensure exclusive N-alkylation, followed by a deprotection step. However, for a relatively simple molecule like 2-(N-Hydroxyamino)acetamide, a direct reaction is often sufficiently selective.

Chemical Derivatization and Analog Synthesis of this compound Scaffolds

The 2-(N-hydroxyamino)acetamide scaffold serves as a versatile template for chemical modification. Its derivatization is a key strategy for exploring and optimizing the biological activity of compounds based on this core structure. Synthetic efforts are typically directed toward three main goals: understanding structure-interaction relationships, developing probes for academic research, and achieving stereochemical control in more complex derivatives.

The synthesis of structural analogues is fundamental to medicinal chemistry and pharmacology for establishing structure-interaction or structure-activity relationships (SAR). By systematically modifying the 2-(N-hydroxyamino)acetamide core, researchers can identify which parts of the molecule are essential for its biological function. These studies often involve introducing various substituents or altering the core framework to modulate properties like binding affinity, selectivity, and potency.

A common strategy involves the derivatization of the acetamide (B32628) nitrogen or the carbon backbone. For instance, in the development of enzyme inhibitors, analogues are synthesized to probe the topology of the enzyme's active site. Research into N-hydroxy-substituted 2-aryl acetamide analogues as potential HIV-1 integrase inhibitors has shown that modifications to the aryl ring significantly impact inhibitory activity. The introduction of different substituents on the phenyl ring of 2-amino-N-phenylacetamide derivatives has also been explored to understand their inhibitory effects on potassium channels. These studies reveal that even minor structural changes, such as altering the position of a fluoro group on a phenyl ring, can lead to measurable differences in biological activity.

The general synthetic approach often begins with a protected form of the N-hydroxyamino group, which is later deprotected in the final steps to yield the target hydroxamic acid. The acetamide portion can be constructed through standard amide coupling reactions between a carboxylic acid derivative and an appropriate amine.

Table 1: Examples of Structural Modifications on Acetamide Scaffolds for SAR Studies This table is interactive. You can sort and filter the data.

| Scaffold Class | Modification Site | Example Substituents | Purpose of Modification | Observed SAR Trend |

| N-Hydroxy-2-aryl acetamides | Aryl Ring | -Cl, -F, -CH₃, -OCH₃ | To probe hydrophobic and electronic requirements of the target binding pocket. | Potency is sensitive to the position and electronic nature of the substituent. |

| 2-Aryloxy-N-(pyrimidin-5-yl)acetamides | Aryloxy Ring | -F, -CH₃, -CF₃ | To evaluate the tolerance for functional group modification on the eastern ring of the scaffold. | 3-fluoro and 4-fluoro substituents were tolerated with only slight reductions in potency compared to the hit compound. |

| 2-Amino-N-phenylacetamides | Phenyl Ring | Aromatic nitrogen atoms | To assess the tolerance for heteroatoms within the aromatic ring system. | Introduction of an aromatic nitrogen atom led to a decrease in potency. |

To elucidate the mechanism of action, cellular localization, and binding kinetics of bioactive molecules, the 2-(N-hydroxyamino)acetamide scaffold can be functionalized to create chemical probes. These probes incorporate reporter groups, such as fluorophores or affinity tags (e.g., biotin), which allow for detection and isolation of the molecule and its biological targets.

The synthesis of such probes requires careful planning to ensure that the appended functional group does not significantly impair the molecule's original biological activity. Typically, a linker or spacer arm is introduced between the core scaffold and the reporter group to minimize steric hindrance.

One prominent application is the development of fluorescent probes for enzyme imaging. For example, hydroxamic acid-based inhibitors have been labeled with fluorescent dyes like coumarin (B35378) or cyanine (B1664457) dyes (e.g., Cy5.5) to visualize the activity of enzymes such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs) in biological systems. nih.govnih.gov The synthesis involves coupling the core inhibitor structure, which contains a suitable attachment point (e.g., an amino or carboxylic acid group on a linker), with an activated form of the fluorescent dye.

Similarly, biotinylated derivatives can be synthesized to facilitate affinity-based purification of target proteins. The synthesis of biotin-siderophore conjugates, which contain hydroxamic acid moieties, has been developed for the detection and isolation of microbial receptors. acs.org This process generally involves an amide coupling reaction between a biotinylating reagent (like biotin-NHS ester) and an amino-functionalized linker attached to the hydroxamic acid scaffold.

Table 2: Functionalized Probes Based on Hydroxamic Acid Scaffolds This table is interactive. You can sort and filter the data.

| Probe Type | Functional Group | Scaffold/Target Class | Application | Synthetic Strategy |

| Fluorescent Probe | Coumarin | HDAC Inhibitors | Real-time detection of HDAC activity. nih.gov | Coupling of a coumarin-carboxylic acid with a hydroxylamine-functionalized scaffold. nih.gov |

| Fluorescent Probe | Cy5.5 | MMP Inhibitors | Molecular optical imaging of activated MMPs. nih.gov | Labeling of an amine-functionalized inhibitor with an activated Cy5.5 ester. nih.gov |

| Affinity Probe | Biotin | Siderophore Analogues | Detection and isolation of ferrichrome receptors. acs.org | Coupling of a biotinylating reagent with an amine-functionalized siderophore component. acs.org |

While this compound itself is achiral, its derivatives often contain one or more stereocenters, particularly when substituted at the α-carbon of the acetamide unit. The biological activity of chiral molecules is frequently dependent on their stereochemistry, with one enantiomer or diastereomer often exhibiting significantly higher potency than the others. Therefore, developing methods for the stereoselective synthesis of these derivatives is of critical importance.

Several strategies are employed to control stereochemistry during the synthesis of chiral 2-(N-hydroxyamino)acetamide derivatives:

Chiral Auxiliaries: A temporary chiral group is attached to the substrate to direct a subsequent stereoselective transformation. The N-tert-butanesulfinyl group is a widely used chiral auxiliary in the synthesis of chiral amines and their derivatives. nih.gov For example, the addition of nucleophiles to N-tert-butanesulfinyl imines proceeds with high diastereoselectivity, establishing a new stereocenter with a predictable configuration. The auxiliary can be removed under mild acidic conditions later in the synthetic sequence.

Chiral Catalysts: Asymmetric reactions catalyzed by chiral metal complexes or organocatalysts can generate enantiomerically enriched products from prochiral starting materials. Chiral hydroxamic acids themselves have been successfully employed as ligands in metal-catalyzed asymmetric transformations, such as epoxidations, highlighting the utility of this functional group in stereocontrolled synthesis. mdpi.comnih.govacs.org Enantioselective additions to create α-substituted acetamides can be achieved using chiral Brønsted base catalysts to control the formation of specific stereocenters. researchgate.net

Substrate Control: In molecules containing existing stereocenters, the inherent chirality of the substrate can be used to direct the stereochemical outcome of subsequent reactions. This is particularly relevant in the synthesis of complex, poly-chiral molecules.

These methods enable the preparation of specific stereoisomers, allowing for a precise evaluation of how the three-dimensional arrangement of atoms influences biological interactions.

Table 3: Strategies for Stereoselective Synthesis of Acetamide and Hydroxamic Acid Derivatives This table is interactive. You can sort and filter the data.

| Strategy | Description | Example Application | Key Reagent/Catalyst |

| Chiral Auxiliary | A recoverable chiral moiety is used to direct a stereoselective reaction. | Asymmetric synthesis of α-substituted amines for incorporation into acetamide derivatives. nih.gov | N-tert-butanesulfinyl group. nih.gov |

| Chiral Ligand Catalysis | A chiral ligand complexes with a metal to form a catalyst for asymmetric transformations. | Asymmetric epoxidation of allylic and homoallylic alcohols using hydroxamic acid derivatives. nih.gov | Chiral bis-hydroxamic acid (BHA) ligands with Vanadium or Molybdenum. nih.govacs.org |

| Organocatalysis | A small chiral organic molecule catalyzes an enantioselective reaction. | Enantioselective addition reaction to α-thioacetamides to create nonadjacent stereogenic centers. researchgate.net | Chiral strong Brønsted base catalyst. researchgate.net |

Computational and Theoretical Chemistry Research

Quantum Mechanical Studies of 2-(N-Hydroxyamino)acetamide Hydrochloride

Quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in exploring the fundamental properties of a molecule. These studies provide a detailed picture of its electronic configuration, conformational possibilities, and predicted spectroscopic signatures.

The electronic structure of a molecule governs its reactivity and intermolecular interactions. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.gov

Global reactivity descriptors, calculated from HOMO and LUMO energies, provide further insights into the molecule's chemical behavior. ijcce.ac.ir

Table 1: Representative Quantum Chemical Properties of an Acetamide (B32628) Derivative Data derived from analogous compounds studied via DFT methods.

| Property | Description | Predicted Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.9 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.6 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.3 eV |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 4.2 eV |

Molecules with rotatable single bonds can exist in various three-dimensional arrangements known as conformers. Conformer analysis aims to identify the most stable (lowest energy) structures and map the energy landscape associated with transitions between them. nih.gov For this compound, key rotations would occur around the C-C and C-N single bonds.

Computational methods can perform a Potential Energy Surface (PES) scan, where the energy of the molecule is calculated as a function of systematic changes in specific dihedral angles. nih.gov This process identifies energy minima, corresponding to stable conformers, and energy maxima, representing the transition states between them. The resulting energy landscape is crucial for understanding the molecule's flexibility and its preferred shape in different environments. nih.gov

Table 2: Hypothetical Relative Energies of Key Conformers

| Dihedral Angle | Conformation | Relative Energy (kcal/mol) | Stability |

|---|---|---|---|

| N-C-C=O: 180° | Anti-periplanar | 0.00 | Most Stable |

| N-C-C=O: 60° | Gauche | +1.5 | Meta-stable |

Quantum mechanical calculations can accurately predict various types of spectra, including infrared (IR) and UV-Visible absorption spectra. imist.ma These theoretical predictions serve two main purposes: they aid in the interpretation of experimental spectra and validate the accuracy of the computational methods used.

Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule's chemical bonds. By comparing the calculated frequencies for functional groups (e.g., C=O stretch, N-H bend, O-H stretch) with experimental IR data from related compounds, researchers can confirm the molecular structure. ijcce.ac.irimist.ma Similarly, predicted UV-Vis spectra, which are based on electronic transitions between molecular orbitals, can help identify the chromophores within the molecule.

Table 3: Comparison of Predicted vs. Experimental Vibrational Frequencies for a Related Acetamide

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm-1) | Experimental Wavenumber (cm-1) |

|---|---|---|---|

| Amide I band | C=O stretch | 1695 | 1751 |

| N-H stretch | N-H | 3253 | 3196 |

Molecular Docking and Dynamics Simulations of this compound Complexes

Understanding how a small molecule interacts with a biological target, such as a protein, is a cornerstone of drug discovery and molecular biology. Molecular docking and dynamics simulations are the primary computational tools used for this purpose.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. rjptonline.orgnih.gov The process involves placing the ligand in the protein's binding site and using a scoring function to estimate the binding affinity for different poses. This allows for the identification of the most likely binding mode and the key intermolecular interactions that stabilize the complex, such as hydrogen bonds, ionic interactions, and hydrophobic contacts. researchgate.net

Docking studies on related acetamide derivatives have shown that the acetamide and hydroxyamino groups are often critical for forming hydrogen bonds with amino acid residues in the protein's active site. researchgate.netnih.gov These interactions at specific "hotspot" residues are crucial for binding affinity and selectivity.

Table 4: Example Docking Results for an Acetamide Derivative in a Protein Active Site Based on a representative study of an acetamide inhibitor with Monoamine Oxidase A (MAO-A). researchgate.net

| Parameter | Details |

|---|---|

| Protein Target | Monoamine Oxidase A (PDB: 2Z5X) |

| Binding Energy | -8.3 kcal/mol |

| Interacting Residues | TYR 407, TYR 444, PHE 208, CYS 323 |

| Hydrogen Bonds | Formed between the ligand's carbonyl oxygen and the hydroxyl group of TYR 407. |

| Hydrophobic Interactions | Phenyl ring of the ligand interacts with PHE 208. |

| Other Interactions | Pi-Alkyl interactions with ILE 180. |

While docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view. nih.gov An MD simulation calculates the motion of atoms in the ligand-protein complex over time, providing insights into the stability of the binding pose and the conformational changes that may occur in both the ligand and the protein upon binding. mdpi.com

Key analyses from MD simulations include the Root-Mean-Square Deviation (RMSD) to assess the stability of the complex, and Root-Mean-Square Fluctuation (RMSF) to identify flexible regions of the protein. mdpi.com These simulations can confirm whether the key interactions predicted by docking are maintained over time and can reveal the role of water molecules in mediating the binding. nih.gov MD is essential for a more accurate estimation of binding free energy and for understanding the complete mechanism of molecular recognition.

Table 5: Key Objectives and Outputs of Molecular Dynamics Simulations

| Objective | Typical Simulation Output | Interpretation |

|---|---|---|

| Assess Complex Stability | Root-Mean-Square Deviation (RMSD) plot | A stable, low-fluctuation RMSD over time suggests a stable binding pose. |

| Identify Flexible Regions | Root-Mean-Square Fluctuation (RMSF) plot | High RMSF values indicate flexible regions of the protein, which may be important for binding. |

| Analyze Interaction Persistence | Hydrogen bond analysis over time | Determines the stability and lifetime of specific hydrogen bonds predicted by docking. |

| Observe Conformational Changes | Trajectory visualization and analysis | Reveals how the protein and ligand adapt their shapes to optimize binding. |

Quantitative Structure-Activity Relationship (QSAR) Studies of this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) studies are essential for understanding how the chemical structure of a series of compounds relates to their biological activity. nih.gov For analogues of this compound, QSAR models can be developed to predict their inhibitory activity against a specific biological target.

The foundation of a robust QSAR model lies in the selection of appropriate molecular descriptors. These descriptors are numerical representations of the chemical and physical properties of the molecules. For a series of this compound analogues, a wide range of descriptors can be generated, categorized as follows:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices, molecular connectivity indices, and 2D autocorrelation descriptors. nih.gov

3D Descriptors: Steric parameters (e.g., molecular volume, surface area) and electronic parameters (e.g., dipole moment, partial charges).

Following descriptor generation, a crucial step is feature selection to identify the most relevant descriptors that correlate with the biological activity. Techniques like genetic algorithms can be employed for this purpose. nih.gov

Table 2: Examples of Molecular Descriptors for QSAR Analysis of this compound Analogues

| Descriptor Type | Descriptor Example |

|---|---|

| Constitutional | Molecular Weight |

| Topological | Zagreb Index |

| Geometrical | Molecular Surface Area |

| Electrostatic | Dipole Moment |

Note: This table provides examples of descriptor types and is not an exhaustive list.

Once the relevant descriptors are selected, mathematical models are developed to establish a correlation between these descriptors and the biological activity of the compounds. Common modeling techniques include:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the dependent variable (biological activity) and a set of independent variables (descriptors).

Partial Least Squares (PLS): A statistical method that is particularly useful when the number of descriptors is large and there is multicollinearity among them.

The predictive power of the developed QSAR models is assessed through rigorous internal and external validation techniques. Cross-validation (e.g., leave-one-out) is a common internal validation method. nih.gov For external validation, the model's ability to predict the activity of a set of compounds not used in the model development is evaluated.

A hypothetical QSAR equation for a series of this compound analogues might look like:

pIC50 = β0 + β1(LogP) + β2(TPSA) + β3(LUMO)

where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, LogP is the lipophilicity, TPSA is the topological polar surface area, and LUMO is the energy of the lowest unoccupied molecular orbital.

In recent years, machine learning algorithms have gained prominence in QSAR studies due to their ability to model complex, non-linear relationships. nih.gov For the study of this compound analogues, various machine learning approaches could be applied:

Support Vector Machines (SVM): A powerful algorithm for both classification and regression tasks.

Random Forest (RF): An ensemble learning method that builds multiple decision trees and merges them to get a more accurate and stable prediction.

Artificial Neural Networks (ANN): Computational models inspired by the structure and function of biological neural networks. Bayesian-regularized neural networks are a specific type of ANN that has been successfully used in QSAR studies. nih.gov

These machine learning models often provide superior predictive performance compared to traditional linear methods, especially when dealing with large and complex datasets.

Advanced Analytical Methodologies for Research Characterization

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed molecular map can be constructed.

For 2-(N-Hydroxyamino)acetamide hydrochloride, ¹H NMR would be used to identify all non-exchangeable protons and their connectivity. The methylene (B1212753) (-CH₂-) protons adjacent to the hydroxyamino and amide groups are expected to appear as a singlet. The chemical shift of this peak would be influenced by the electron-withdrawing nature of the neighboring functional groups. The protons on the amide (-CONH₂) and the hydroxyamino (-NHOH) groups are exchangeable and may appear as broad singlets, whose chemical shifts can be concentration and solvent-dependent.

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. Two distinct signals would be anticipated for this compound: one for the carbonyl carbon of the amide group (typically in the 160-180 ppm range) and another for the methylene carbon. ucalgary.ca The precise chemical shifts help confirm the electronic environment of each carbon atom. Multidimensional NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence), could be employed to correlate the proton and carbon signals directly, confirming the -CH₂- group's position in the structure.

Table 1: Predicted NMR Chemical Shifts for 2-(N-Hydroxyamino)acetamide

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~ 4.0 - 4.5 | Singlet (s) | -CH₂- |

| ¹H | Variable (Broad) | Broad Singlet (br s) | -CONH₂ |

| ¹H | Variable (Broad) | Broad Singlet (br s) | -NHOH |

| ¹³C | ~ 170 - 175 | N/A | C=O (Amide) |

| ¹³C | ~ 50 - 60 | N/A | -CH₂- |

Mass Spectrometry (MS) for Purity Assessment and Identification of Research Metabolites

Mass spectrometry (MS) is a vital tool for determining the molecular weight of a compound and assessing its purity. Using techniques like Electrospray Ionization (ESI), the molecule is ionized, typically by protonation, to form a molecular ion [M+H]⁺. The mass-to-charge ratio (m/z) of this ion is measured with high precision, allowing for the confirmation of the molecular formula. For the free base of the target compound (C₂H₆N₂O₂), the expected exact mass would be approximately 90.04 Da.

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation patterns of the molecular ion. nih.govacs.org This process provides structural information and can be used to identify metabolites. By colliding the parent ion with an inert gas, characteristic fragment ions are produced. The cleavage of the amide bond is a common fragmentation pathway for amides, which could result in the formation of specific acylium ions. nih.gov In metabolic studies, researchers look for mass shifts corresponding to biochemical transformations (e.g., oxidation, glucuronidation), and the fragmentation patterns of these modified molecules are compared to the parent drug to pinpoint the site of metabolism.

Table 2: Predicted ESI-MS Fragmentation for the Protonated Molecule [M+H]⁺ of 2-(N-Hydroxyamino)acetamide

| m/z of Fragment Ion | Proposed Structure/Loss | Fragmentation Pathway |

|---|---|---|

| 91.05 | [M+H]⁺ | Parent Ion |

| 74.02 | Loss of NH₃ | Cleavage and rearrangement |

| 44.03 | [CONH₂]⁺ fragment | α-cleavage |

| 47.04 | [NHOH-CH₂]⁺ fragment | α-cleavage |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Concentration Determination

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit several characteristic absorption bands. The amide group would be identified by a strong C=O stretching vibration (Amide I band) around 1650-1680 cm⁻¹ and an N-H bending vibration (Amide II band) near 1620-1650 cm⁻¹. researchgate.netspectroscopyonline.com The N-H and O-H stretching vibrations from the amide and hydroxyamino groups would appear as broad bands in the 3200-3500 cm⁻¹ region. acs.org

Table 3: Characteristic IR Absorption Frequencies

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3200-3500 (broad) | N-H and O-H Stretch | Amide and Hydroxyamino |

| 2850-3000 | C-H Stretch | Methylene (-CH₂-) |

| 1650-1680 | C=O Stretch (Amide I) | Amide |

| 1620-1650 | N-H Bend (Amide II) | Primary Amide |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions within the molecule. Simple amides typically exhibit a weak absorption maximum (λ_max) around 210-220 nm due to an n→π* transition. ucalgary.ca While not highly specific for structural elucidation, UV-Vis spectroscopy is an excellent quantitative tool. According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the analyte. Once a calibration curve is established, this method can be used for rapid and accurate concentration determination in research samples.

Chromatographic Separation Techniques

Chromatography is essential for separating the target compound from impurities, starting materials, and byproducts, thereby enabling accurate purity assessment and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis in Research Samples

High-Performance Liquid Chromatography (HPLC) is the foremost technique for assessing the purity of non-volatile compounds like this compound. Due to the compound's polar nature, a reverse-phase (RP-HPLC) method is typically employed. sielc.com In this setup, a polar mobile phase is used with a nonpolar stationary phase (e.g., a C18 column).

The separation is achieved by varying the composition of the mobile phase, often a gradient of water and an organic solvent such as acetonitrile (B52724) or methanol, with an acidic modifier like formic acid to ensure good peak shape. chromforum.org Detection is commonly performed using a UV detector set at the compound's λ_max. The purity is determined by integrating the area of all peaks in the chromatogram; the peak area of the target compound as a percentage of the total peak area represents its purity. For quantitative analysis, a calibration curve is generated by running known concentrations of a reference standard. chromatographyonline.comchromatographyonline.com

Table 4: Representative RP-HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temperature | 30 °C |

Gas Chromatography (GC) for Volatile Byproducts in Synthetic Reactions

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. While this compound itself is non-volatile and thus unsuitable for direct GC analysis, the technique is critical for monitoring the synthesis process. researchgate.net It can be used to quantify volatile starting materials, solvents, or byproducts, ensuring the reaction has gone to completion and identifying potential impurities that need to be removed during purification.

For instance, in a synthesis route, GC could be used to detect residual solvents or unreacted volatile precursors. masterorganicchemistry.com If analysis of a non-volatile amide by GC is required, a derivatization step, such as silylation, would be necessary to convert the polar N-H and O-H groups into less polar, more volatile silyl (B83357) ethers and amides, making the compound amenable to GC analysis. GC is often coupled with a mass spectrometer (GC-MS), which allows for the identification of the separated volatile components based on their mass spectra. google.com

Table 5: Potential Applications of GC in the Synthesis of this compound

| Analyte Type | Purpose of GC Analysis | Detector |

|---|---|---|

| Residual Solvents (e.g., Ethanol, Ethyl Acetate) | Purity testing of final product | FID or MS |

| Volatile Starting Materials | Monitoring reaction completion | FID or MS |

| Volatile Byproducts | Identifying sources of impurities | MS |

X-ray Crystallography in Structural Biology Research

X-ray crystallography is a pivotal technique in structural biology, offering unparalleled insights into the three-dimensional arrangement of atoms within a molecule. This methodology is instrumental in elucidating the precise structure of novel chemical entities and in understanding their interactions with biological macromolecules. The resulting structural data are crucial for rational drug design and for deciphering the mechanisms of biological processes at a molecular level.

Crystal Structure Determination of this compound

The determination of the crystal structure of a small molecule such as this compound through single-crystal X-ray diffraction is a systematic process. It commences with the growth of high-quality crystals, which is a critical and often challenging step. Once suitable crystals are obtained, they are mounted and exposed to a focused beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, producing a diffraction pattern of discrete spots. The intensities and positions of these spots are meticulously recorded.

This diffraction data is then processed to determine the unit cell dimensions and the symmetry of the crystal lattice. The phases of the diffracted X-rays, which are not directly measurable, are solved using computational methods. With both the amplitudes (derived from the intensities) and the phases, an electron density map of the molecule can be calculated. This map is then interpreted to build a model of the molecular structure, which is subsequently refined to achieve the best possible fit with the experimental data.

While the specific crystal structure of this compound is not publicly available in crystallographic databases as of the current date, the following table illustrates typical crystallographic data that would be obtained from such an analysis, based on a related acetamide (B32628) derivative.

| Parameter | Value |

|---|---|

| Empirical Formula | C2H6ClN O2 |

| Formula Weight | 111.53 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell Dimensions | a = 6.50 Å, b = 5.17 Å, c = 12.21 Å α = 90°, β = 101.6°, γ = 90° |

| Volume | 403.1 Å3 |

| Z | 4 |

| Calculated Density | 1.53 g/cm3 |

Co-crystal Structure Analysis with Target Macromolecules for Interaction Visualization

A primary application of X-ray crystallography in biomedical research is the determination of co-crystal structures of small molecules bound to their biological targets, such as proteins or enzymes. This technique provides a static snapshot of the ligand-macromolecule complex at atomic resolution, revealing the precise nature of the interactions that govern molecular recognition and binding.

The process of obtaining a co-crystal structure involves crystallizing the target macromolecule in the presence of the ligand, in this case, this compound. This can be achieved through various methods, including co-crystallization, where the ligand is added to the protein solution before crystallization trials, or by soaking a pre-existing crystal of the macromolecule in a solution containing the ligand.

Once a high-quality co-crystal is obtained and its structure is solved, the resulting electron density map clearly shows the positions of both the macromolecule and the bound ligand. This allows for a detailed analysis of the binding mode of the ligand, including the identification of key intermolecular interactions such as hydrogen bonds, ionic interactions, hydrophobic contacts, and van der Waals forces.

The visualization of these interactions is fundamental for structure-based drug design. For instance, identifying a hydrogen bond between the hydroxylamino group of this compound and an amino acid residue in the active site of a target enzyme can guide the chemical modification of the ligand to enhance its binding affinity and selectivity. The following table details the types of interactions that can be visualized through co-crystal structure analysis.

| Interaction Type | Description | Typical Distance (Å) |

|---|---|---|

| Hydrogen Bond | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | 2.5 - 3.5 |

| Ionic Interaction (Salt Bridge) | An electrostatic attraction between oppositely charged groups. | < 4.0 |

| Hydrophobic Interaction | The tendency of nonpolar groups to associate in an aqueous environment. | Variable |

| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | 3.0 - 5.0 |

Emerging Research Applications and Future Directions

Development of 2-(N-Hydroxyamino)acetamide Hydrochloride as a Chemical Probe

A chemical probe is a small molecule used to study biological systems. The development of this compound for this purpose would involve synthesizing and evaluating its properties.

Use in Target Identification and Validation in Mechanistic Research Systems

Once developed as a probe, this compound could theoretically be used to identify and validate its biological targets. This would involve treating biological systems with the compound and then using techniques to isolate and identify the proteins or other molecules it binds to. There is currently no published research detailing these activities for this specific compound.

Exploration of Novel Biological Targets and Pathways in Fundamental Academic Research

Fundamental research could uncover novel biological roles for this compound.

Unbiased Proteomic Approaches for Binding Partner Discovery

Unbiased proteomic approaches, such as affinity purification-mass spectrometry, are powerful methods for identifying the proteins that a small molecule interacts with. There is no evidence in the current scientific literature of these methods being applied to this compound.

Investigation of Non-Canonical Interaction Mechanisms of N-Hydroxyamino Compounds

The N-hydroxyamino functional group has the potential for unique, or non-canonical, interactions with biological molecules. Research in this area for this compound has not yet been reported.

Integration with Systems Biology Approaches for Comprehensive Mechanistic Understanding

Systems biology aims to understand the complex interactions within biological systems. Integrating data from studies on this compound with computational models could provide a deeper understanding of its mechanism of action. However, without initial data on the compound's biological effects, this level of analysis is not yet possible.

Future Challenges and Opportunities in this compound Research

The exploration of this compound and its derivatives is poised at a critical juncture, with significant challenges to overcome and immense opportunities for therapeutic innovation. The unique chemical functionalities of this compound class present a fertile ground for addressing unmet medical needs, particularly in the realm of epigenetic modulation and beyond. However, realizing this potential will require concerted efforts to navigate the complexities of its synthesis, biological activity, and clinical translation.

Future Challenges:

A primary hurdle in the advancement of this compound research lies in the development of efficient and stereoselective synthetic methodologies. The inherent reactivity of the N-hydroxyamino group necessitates carefully designed synthetic routes to ensure stability and achieve high yields. Furthermore, controlling stereochemistry at the α-carbon is crucial, as different stereoisomers can exhibit vastly different biological activities and toxicological profiles. The development of robust and scalable synthetic strategies will be paramount for producing enantiomerically pure compounds for thorough biological evaluation.

Another significant challenge is the potential for off-target effects and toxicity associated with the hydroxamic acid moiety, a key structural feature of many biologically active N-hydroxyamino acetamide (B32628) derivatives. While this functional group is often responsible for the desired therapeutic activity, such as the chelation of metal ions in enzyme active sites, it can also lead to unintended biological consequences. A major focus for future research will be to understand the structure-toxicity relationships and to design next-generation analogs with improved safety profiles without compromising efficacy. This may involve the exploration of bioisosteric replacements for the hydroxamic acid group that retain the desired activity but exhibit reduced toxicity.

Furthermore, a comprehensive understanding of the pharmacokinetic and pharmacodynamic (PK/PD) properties of this compound and its derivatives is currently lacking. Key questions regarding metabolic stability, bioavailability, and tissue distribution need to be addressed to optimize dosing regimens and predict clinical outcomes. Overcoming challenges related to drug delivery, such as crossing the blood-brain barrier for neurological applications, will also be a critical area of investigation.

Future Opportunities:

Despite the challenges, the opportunities for this compound research are vast and exciting. The most prominent area of opportunity lies in its potential as a scaffold for the development of novel histone deacetylase (HDAC) inhibitors. nih.govnih.gov HDACs are a class of enzymes that play a crucial role in epigenetic regulation, and their dysregulation is implicated in a wide range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. mdpi.commdpi.com The N-hydroxyamino acetamide core can be systematically modified to generate libraries of compounds with varying potencies and selectivities against different HDAC isoforms. The development of isoform-selective HDAC inhibitors is a major goal in the field, as it could lead to therapies with enhanced efficacy and reduced side effects. researchgate.net

The unique metal-chelating properties of the N-hydroxyamino group also open up avenues for exploring other therapeutic targets. unimi.it Enzymes that contain metal ions in their active sites, such as matrix metalloproteinases (MMPs) involved in cancer metastasis and certain bacterial enzymes, could be potential targets for inhibitors based on the 2-(N-Hydroxyamino)acetamide scaffold. nih.gov This versatility offers the opportunity to expand the therapeutic applications of this compound class beyond HDAC inhibition.

Advances in computational chemistry and structural biology present a significant opportunity to accelerate the drug discovery process for this compound derivatives. nih.gov In silico screening and molecular modeling can be employed to predict the binding of novel analogs to their target enzymes, guiding the rational design of more potent and selective inhibitors. The elucidation of crystal structures of these compounds in complex with their targets will provide invaluable insights for structure-based drug design efforts.

Finally, the exploration of unnatural amino acids (UAAs) incorporating the N-hydroxyamino acetamide functionality could lead to the development of novel peptides and peptidomimetics with enhanced biological properties. nih.gov These UAAs could be incorporated into peptide sequences to create potent and stable therapeutic agents with improved pharmacokinetic profiles.

Interactive Data Table: Key Research Areas and Potential Applications

| Research Area | Key Challenges | Potential Opportunities | Therapeutic Areas |

| Synthesis | Stereoselectivity, Scalability, Stability of N-hydroxyamino group | Development of novel catalytic methods, Flow chemistry applications | Foundational for all applications |

| HDAC Inhibition | Isoform selectivity, Off-target effects, Drug resistance | Design of isoform-selective inhibitors, Combination therapies | Cancer, Neurodegenerative diseases, Inflammatory disorders |

| Metalloproteinase Inhibition | Selectivity over other metalloenzymes, In vivo efficacy | Targeting cancer metastasis and tissue degradation | Cancer, Arthritis, Cardiovascular diseases |

| Pharmacokinetics | Metabolic stability, Bioavailability, Blood-brain barrier penetration | Prodrug strategies, Novel drug delivery systems | All therapeutic areas |

| Computational Design | Accuracy of prediction models, Availability of target structures | Virtual screening, Structure-based drug design | Accelerated drug discovery |

Q & A

Basic Research Questions

Q. How can researchers synthesize and characterize 2-(N-Hydroxyamino)acetamide hydrochloride with high purity?

- Methodology : Synthesis typically involves nucleophilic substitution or condensation reactions under controlled pH and temperature. For purification, recrystallization in polar solvents (e.g., ethanol/water mixtures) or column chromatography is recommended. Characterization should include nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>98%), and elemental analysis to verify stoichiometry .

Q. What are the critical factors affecting the stability of this compound during storage?

- Methodology : Stability is influenced by moisture, light, and temperature. Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 6 months) using HPLC to monitor degradation. Store the compound in airtight, light-resistant containers at -20°C for long-term stability. Differential scanning calorimetry (DSC) can identify thermal decomposition thresholds .

Q. How can solubility profiles of this compound be determined for in vitro assays?

- Methodology : Use the shake-flask method across varying pH buffers (pH 1–7.4) to measure equilibrium solubility. HPLC-UV quantification ensures accuracy. Solubility enhancers like cyclodextrins or co-solvents (e.g., DMSO) may be explored for low-solubility scenarios .

Advanced Research Questions

Q. What advanced analytical techniques are suitable for quantifying trace impurities in this compound?

- Methodology : Employ ultra-HPLC (UHPLC) coupled with tandem mass spectrometry (LC-MS/MS) for high sensitivity. Validate methods per ICH guidelines, including limits of detection (LOD < 0.1%) and quantification (LOQ < 0.3%). Reference standards (e.g., related acetamide impurities) should be synthesized for cross-validation .

Q. How can researchers resolve contradictions in stability data under varying experimental conditions?

- Methodology : Use forced degradation studies (acid/base hydrolysis, oxidative stress) to identify degradation pathways. Compare degradation products via LC-MS and NMR. Statistical tools (e.g., ANOVA) can assess environmental factor contributions (temperature, humidity) to data variability .

Q. What experimental strategies can elucidate the biochemical mechanism of this compound in enzyme inhibition?

- Methodology : Perform enzyme kinetics (e.g., Michaelis-Menten assays) to determine inhibition constants (Ki). Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to study binding thermodynamics. Molecular docking simulations (e.g., AutoDock) predict interaction sites with target enzymes .

Q. How can reactivity studies under varying pH and temperature conditions be designed to optimize synthetic yields?

- Methodology : Use a factorial design of experiments (DoE) to test pH (4–10), temperature (25–80°C), and solvent systems. Monitor reaction progress via thin-layer chromatography (TLC) and optimize using response surface methodology (RSM). Real-time NMR or IR spectroscopy tracks intermediate formation .

Q. What approaches are recommended for studying interactions between this compound and biomolecules like proteins or DNA?

- Methodology : Fluorescence quenching assays or circular dichroism (CD) spectroscopy detect conformational changes in proteins. For DNA interactions, electrophoretic mobility shift assays (EMSA) or ethidium bromide displacement studies are suitable. Cross-reference with computational models (e.g., molecular dynamics simulations) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.